5-Bromobenzene-1,2,3-triamine
Overview
Description
TATB (2,4,6-triamino-1,3,5-trinitrobenzene) is an aromatic explosive compound. Its molecular structure is based on the six-carbon benzene ring, with alternating nitro functional groups (NO₂) and amine groups (NH₂) attached around the ring. TATB is characterized by its remarkable insensitivity to shock, vibration, fire, or impact, making it a preferred choice for applications where extreme safety is paramount, such as in nuclear weapons .
Synthesis Analysis
TATB is synthesized through a series of chemical reactions. Initially, 1,3,5-trichlorobenzene undergoes nitration to form 1,3,5-trichloro-2,4,6-trinitrobenzene . Subsequently, the chlorine atoms are substituted with amine groups using ammonolysis, resulting in the formation of TATB .
Molecular Structure Analysis
The chemical formula for TATB is C₆(NO₂)₃(NH₂)₃ . It consists of a benzene ring with three nitro groups and three amine groups strategically positioned around the ring. Pure TATB appears bright yellow in color. Its crystal density is approximately 1.93 g/cm³ , and it melts at 350°C . Remarkably, TATB remains stable even at temperatures as high as 250°C for extended periods .
Chemical Reactions Analysis
TATB is primarily used as the explosive ingredient in plastic bonded explosive compositions, such as PBX-9502 , LX-17-0 , and PBX-9503 (which contains 15% HMX ). These formulations fall under the category of insensitive high explosives (IHEs) in nuclear weapons literature. Although theoretically, TATB could be mixed with other explosive compounds, doing so would compromise its inherent insensitivity .
Scientific Research Applications
Chemical Complexes and Structures
- 5-Bromobenzene-1,2,3-triamine and similar compounds are involved in the formation of complex chemical structures. For instance, a study by Ellis et al. (2000) discusses the formation of various osmium complexes when compounds like [Os 3 (CO) 12 ] are treated with bromobenzene at reflux temperatures, leading to novel zwitterionic complexes (Ellis, Mcgrath, Stone, & Franken, 2000).
Synthesis of Molecular Scaffolds
- Wallace et al. (2005) described the use of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, derived from compounds including bromobenzene, as versatile scaffolds for molecular receptors. This research highlights the utility of bromobenzene derivatives in synthesizing complex molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Analysis of Crystal Structures
- Chu and Prasad (1977) investigated the effects of substituent groups like bromobenzene on crystal structures, revealing insights into the specificity of chemical perturbations in crystallography (Chu & Prasad, 1977).
Catalytic Applications
- In a study by Kim et al. (2017), bromobenzene and its derivatives were used in the preparation of a polyimide composite for heterogeneous catalysis. This research demonstrates the role of bromobenzene derivatives in enhancing catalytic processes (Kim, Lee, Lee, Jo, & Chang, 2017).
Organic Synthesis and Medicinal Chemistry
- The synthesis of pharmacologically relevant compounds often involves bromobenzene derivatives. For example, Watanabe and Uemura (1998) used bromobenzene in the stereoselective synthesis of O,O-dimethylkorupensamine A, a compound with potential medicinal applications (Watanabe & Uemura, 1998).
Environmental and Toxicology Studies
- Studies like that of Szymańska (1997) have explored the environmental and toxicological aspects of brominated benzenes, including bromobenzene derivatives, providing valuable insights into their behavior and impact in biological systems (Szymańska, 1997).
Polymer Science
- Bromobenzene derivatives have been utilized in polymer science, as shown in research by Uhrich et al. (1992), who used 5-(Bromomethyl)-1,3-dihydroxybenzene in the synthesis of hyperbranched polyethers (Uhrich, Hawker, Fréchet, & Turner, 1992).
Properties
IUPAC Name |
5-bromobenzene-1,2,3-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYFTWIURQFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696769 | |
Record name | 5-Bromobenzene-1,2,3-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-23-9 | |
Record name | 5-Bromobenzene-1,2,3-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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